molecular formula C10H17NO3 B3068576 O-Proparagyl-N-Boc-ethanolamine CAS No. 634926-63-9

O-Proparagyl-N-Boc-ethanolamine

Cat. No. B3068576
Key on ui cas rn: 634926-63-9
M. Wt: 199.25 g/mol
InChI Key: POPGBGYTSRQYLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06797718B2

Procedure details

The preparation of tert-butyl 2-hydroxyethylcarbamate is described in Example 80, Part A. Benzyltrimethylammonium chloride (18 g, 97 mmol) and 50% aqueous sodium hydroxide (1.5 L) were added to a solution of tert-butyl 2-hydroxyethylcarbamate (156.4 g, 970.0 mmol) in dichloromethane (2.4 L), and the mixture was stirred rapidly. Propargyl bromide (109 mL, 979 mmol), available as an 80% solution in toluene, was then added, and the reaction was stirred for three hours. The layers were separated, and the aqueous layer was cooled to ˜0° C. in an ice bath. Water was slowly added (1.2 L), and the aqueous solution was extracted with chloroform (2×300 mL). The combined organic solutions were washed with water (3×500 mL) and brine (2×500 mL), dried over sodium sulfate, filtered, and concentrated under reduced pressure to provide 173 g of tert-butyl 2-(prop-2-ynyloxy)ethylcarbamate as an orange oil, which was used without purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
109 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1.5 L
Type
reactant
Reaction Step Three
Quantity
156.4 g
Type
reactant
Reaction Step Three
Quantity
18 g
Type
catalyst
Reaction Step Three
Quantity
2.4 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][NH:4][C:5](=[O:11])[O:6][C:7]([CH3:10])([CH3:9])[CH3:8].[OH-].[Na+].[CH2:14](Br)[C:15]#[CH:16]>[Cl-].C([N+](C)(C)C)C1C=CC=CC=1.ClCCl.C1(C)C=CC=CC=1>[CH2:16]([O:1][CH2:2][CH2:3][NH:4][C:5](=[O:11])[O:6][C:7]([CH3:8])([CH3:10])[CH3:9])[C:15]#[CH:14] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCNC(OC(C)(C)C)=O
Step Two
Name
Quantity
109 mL
Type
reactant
Smiles
C(C#C)Br
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
1.5 L
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
156.4 g
Type
reactant
Smiles
OCCNC(OC(C)(C)C)=O
Name
Quantity
18 g
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](C)(C)C
Name
Quantity
2.4 L
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred rapidly
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction was stirred for three hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The layers were separated
ADDITION
Type
ADDITION
Details
Water was slowly added (1.2 L)
EXTRACTION
Type
EXTRACTION
Details
the aqueous solution was extracted with chloroform (2×300 mL)
WASH
Type
WASH
Details
The combined organic solutions were washed with water (3×500 mL) and brine (2×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C#C)OCCNC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 173 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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